
5-Hydrazinyl-6-(phenylsulfanyl)-1,2,4-triazin-3(2h)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Hydrazinyl-6-(phenylsulfanyl)-1,2,4-triazin-3(2H)-one is a heterocyclic compound that contains a triazine ring substituted with hydrazinyl and phenylsulfanyl groups
Análisis De Reacciones Químicas
5-Hydrazinyl-6-(phenylsulfanyl)-1,2,4-triazin-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The hydrazinyl group can be oxidized to form corresponding azo or azoxy compounds.
Reduction: The phenylsulfanyl group can be reduced to yield thiol derivatives.
Substitution: The triazine ring can undergo nucleophilic substitution reactions, leading to the formation of various substituted triazines.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. The major products formed from these reactions depend on the specific reagents and conditions employed.
Aplicaciones Científicas De Investigación
Chemistry: It can be used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Its derivatives may exhibit biological activity, making it a candidate for drug discovery and development.
Medicine: The compound’s potential pharmacological properties could be explored for therapeutic applications.
Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings.
Mecanismo De Acción
The mechanism by which 5-Hydrazinyl-6-(phenylsulfanyl)-1,2,4-triazin-3(2H)-one exerts its effects is not well-documented. it is likely to interact with molecular targets through its hydrazinyl and phenylsulfanyl groups, potentially affecting various biochemical pathways. Further research is needed to elucidate the specific molecular targets and pathways involved.
Comparación Con Compuestos Similares
5-Hydrazinyl-6-(phenylsulfanyl)-1,2,4-triazin-3(2H)-one can be compared with other similar compounds, such as:
5-Hydrazinyl-6-methylquinoline: Another hydrazinyl-substituted heterocycle with potential biological activity.
5-Hydrazinyl-1,6-naphthyridine: A compound with a similar hydrazinyl group but different ring structure.
7-Hydrazinylthieno[2,3-c]pyridine: A thienopyridine derivative with hydrazinyl substitution.
The uniqueness of this compound lies in its specific substitution pattern on the triazine ring, which may confer distinct chemical and biological properties compared to other similar compounds.
Propiedades
Número CAS |
32331-03-6 |
|---|---|
Fórmula molecular |
C9H9N5OS |
Peso molecular |
235.27 g/mol |
Nombre IUPAC |
5-hydrazinyl-6-phenylsulfanyl-2H-1,2,4-triazin-3-one |
InChI |
InChI=1S/C9H9N5OS/c10-12-7-8(13-14-9(15)11-7)16-6-4-2-1-3-5-6/h1-5H,10H2,(H2,11,12,14,15) |
Clave InChI |
ICOJIYMJJGPAIK-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)SC2=NNC(=O)N=C2NN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[2-(Dimethylamino)ethyl]-4'-methoxy-2,3-dihydro[1,1'-biphenyl]-4(1H)-one](/img/structure/B14681749.png)
![5,7-dihydroxy-2-(4-methoxyphenyl)-7-[3,4,5-trihydroxy-6-[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxymethyl]oxan-2-yl]oxy-6H-chromen-4-one](/img/structure/B14681752.png)
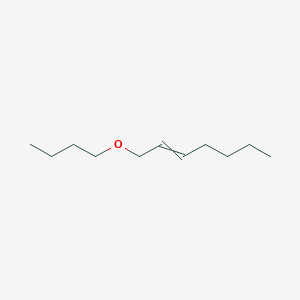
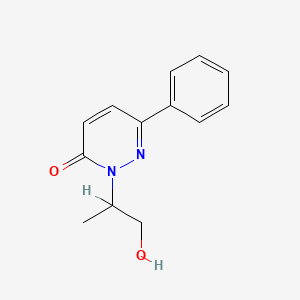

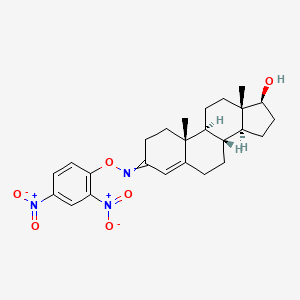
![Benzonitrile, 4-[2-(2-benzofuranyl)ethenyl]-](/img/structure/B14681793.png)



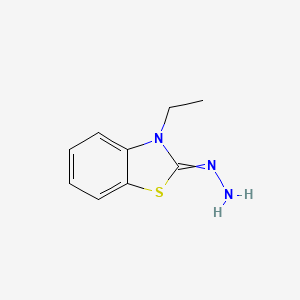

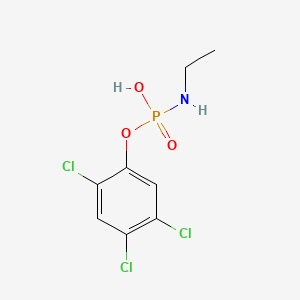
![Methyl N-acetyl-3-{5-[(E)-(4-bromophenyl)diazenyl]-2-[2-(4-bromophenyl)hydrazinylidene]-2H-imidazol-4-yl}alaninate](/img/structure/B14681819.png)
